molecular formula C4H3Cl2N3O2S B13130437 2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine

2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine

Cat. No.: B13130437
M. Wt: 228.06 g/mol
InChI Key: RRJIYXQSUPTRME-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. It is characterized by the presence of two chlorine atoms and a methylsulfonyl group attached to the triazine ring. This compound is of significant interest due to its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine typically involves the chlorination of 6-(methylsulfonyl)-1,3,5-triazine. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid or dichloromethane, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the 2 and 4 positions of the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with efficient cooling and mixing systems. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the methylsulfonyl group.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed for the reduction of the triazine ring.

Major Products

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated triazine derivatives.

Scientific Research Applications

2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact molecular pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-6-methylquinoline
  • 2,4-Dichloro-6-(quinoline-8-ylimino)methyl)phenol

Uniqueness

2,4-Dichloro-6-(methylsulfonyl)-1,3,5-triazine is unique due to the presence of both chlorine atoms and a methylsulfonyl group on the triazine ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2,4-dichloro-6-methylsulfonyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3O2S/c1-12(10,11)4-8-2(5)7-3(6)9-4/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJIYXQSUPTRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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